1-(3,5-dimethylphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
Description
1-(3,5-Dimethylphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea is a synthetic urea derivative featuring a dihydropyridazinone core substituted with a thiophen-2-yl group and a 3,5-dimethylphenylurea moiety. The dihydropyridazinone scaffold is associated with anti-inflammatory and anticancer activities, while the thiophene substituent may enhance lipophilicity and π-π stacking interactions. Structural characterization of such compounds typically employs tools like SHELX for crystallographic refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-10-14(2)12-15(11-13)21-19(25)20-7-8-23-18(24)6-5-16(22-23)17-4-3-9-26-17/h3-6,9-12H,7-8H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZGNMNPSCDINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethylphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea, with a molecular formula of and a molecular weight of 368.5 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans using methods like the agar well diffusion technique .
Case Study:
In a study evaluating the antimicrobial efficacy of various thiophene derivatives, it was found that certain modifications in the structure led to enhanced activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than conventional antibiotics like ciprofloxacin in some cases.
Anticancer Activity
Compounds similar to this urea derivative have been investigated for their anticancer potential. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer) with IC50 values ranging from 6.2 µM to 43.4 µM .
Data Table: Anticancer Activity Comparison
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 43.4 |
| 1-(3,5-Dimethylphenyl)-3-{...} | TBD | TBD |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound is being studied for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for further development in treating inflammatory diseases.
The biological activities of this compound are hypothesized to be linked to its ability to interact with specific molecular targets within cells. For example:
- Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Anticancer Activity: It could interfere with cancer cell metabolism or induce apoptosis through various signaling pathways.
Comparison with Similar Compounds
Structural Features
The target compound’s structure is compared to two analogs from the literature:
- Compound 3d : 1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea .
- Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
Key Structural Differences :
- Core Scaffold: The target compound uses a dihydropyridazinone ring, whereas Compound 3d incorporates a coumarin-thiazole hybrid, and Compound 1l features an imidazopyridine core.
- Substituents :
- The target’s 3,5-dimethylphenyl group is electron-donating, contrasting with Compound 3d’s 3,5-bis(trifluoromethyl)phenyl (electron-withdrawing) and Compound 1l’s 4-nitrophenyl (strongly electron-withdrawing).
- The thiophen-2-yl group in the target may improve solubility compared to Compound 3d’s complex thiazole-piperazine chain.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity: The 3,5-dimethylphenyl group in the target compound likely increases lipophilicity compared to Compound 3d’s trifluoromethyl groups, which reduce logP but enhance metabolic stability.
- Solubility : Thiophene’s moderate polarity may improve aqueous solubility relative to Compound 3d’s bulky, hydrophobic side chain.
Spectroscopic Data
- NMR Shifts :
- Urea NH protons in Compound 3d appear at δ 12.68 ppm , typical for hydrogen-bonded NH groups. The target compound’s urea protons may resonate slightly upfield (~δ 10–12 ppm) due to the electron-donating methyl groups.
- Compound 1l’s nitro group causes deshielding in aromatic protons (δ ~8.0 ppm) , whereas the target’s methyl-substituted phenyl ring may show signals near δ 6.5–7.5 ppm.
Hypothetical Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
